2,4-Dimethylpyrimido[1,2-b]indazole
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Overview
Description
2,4-Dimethylpyrimido[1,2-b]indazole is a heterocyclic compound with the molecular formula C12H11N3. It has garnered significant attention in scientific research due to its unique structure and diverse biological activities . The compound is characterized by a fused ring system that includes both pyrimidine and indazole moieties, making it a valuable scaffold in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazoles, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory agents, antimicrobial agents, antiHIV agents, anticancer agents, hypoglycemic agents, antiprotozoal agents, antihypertensive agents, and more .
Mode of Action
For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other biological processes .
Result of Action
Indazole derivatives have been shown to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminoindazoles with aldehydes in the presence of catalysts such as FeCl3, which facilitates the formation of the fused ring system . Another approach involves the use of microwave-assisted solventless conditions to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may employ scalable synthetic routes that ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyrimido[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2,4-Dimethylpyrimido[1,2-b]indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,4-Dimethylpyrimido[1,2-b]indazole can be compared with other similar compounds, such as:
Indazole: A heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrimidine: Another nitrogen-containing heterocycle that forms the basis of many biologically active molecules.
Imidazole: A five-membered ring compound with nitrogen atoms, often used in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which combines the structural features of both pyrimidine and indazole. This unique structure imparts specific biological activities and makes it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2,4-dimethylpyrimido[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBOZOJVJURDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C3C=CC=CC3=NN12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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